molecular formula C15H9ClF3N3OS B4835526 N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B4835526
M. Wt: 371.8 g/mol
InChI Key: KODOUZHPSAOEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as CTMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. CTMU belongs to the class of benzothiazole urea derivatives and has been found to exhibit promising biological activities, making it a suitable candidate for drug development.

Mechanism of Action

The exact mechanism of action of CTMU is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in the body. For example, CTMU has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This may explain its potential use as a skin whitening agent. CTMU has also been found to inhibit the replication of certain viruses, such as herpes simplex virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CTMU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress-related diseases. CTMU has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This may explain its potential use as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTMU is its potential pharmaceutical applications. It has been found to exhibit a wide range of biological activities, making it a suitable candidate for drug development. CTMU is also relatively easy to synthesize, which may make it more accessible to researchers. However, one of the limitations of CTMU is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on CTMU. One area of interest is its potential use as a treatment for cancer. CTMU has been found to exhibit antitumor effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease. CTMU has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This may make it a suitable candidate for drug development in this area. Finally, further studies are needed to determine the safety and efficacy of CTMU in humans. Clinical trials are needed to determine its potential as a therapeutic agent.

Scientific Research Applications

CTMU has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. CTMU has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes. Furthermore, CTMU has been found to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3OS/c16-10-5-2-6-11-12(10)21-14(24-11)22-13(23)20-9-4-1-3-8(7-9)15(17,18)19/h1-7H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODOUZHPSAOEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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